molecular formula C13H17FN2O B8582806 1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one

1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one

Cat. No.: B8582806
M. Wt: 236.28 g/mol
InChI Key: RPIFSMKUVOEDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one is a chemical compound with the molecular formula C13H18FN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with 5,5-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-1-(2-methylphenyl)piperazin-2-one
  • 5,5-Dimethyl-1-(3-fluoro-2-methylphenyl)piperazin-2-one
  • 5,5-Dimethyl-1-(4-fluoro-2-methylphenyl)piperazin-2-one

Uniqueness

1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one is unique due to the presence of the fluorine atom at the 5-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)-5,5-dimethylpiperazin-2-one

InChI

InChI=1S/C13H17FN2O/c1-9-4-5-10(14)6-11(9)16-8-13(2,3)15-7-12(16)17/h4-6,15H,7-8H2,1-3H3

InChI Key

RPIFSMKUVOEDAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2CC(NCC2=O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of trifluoroacetic acid (134 mmol) was added to a solution of 4.5 g of 2,2-dimethyl-4-(5-fluoro-2-methylphenyl)-5-oxopiperazine-1-carboxylic acid t-butyl ester obtained in Example (70c) (13.4 mmol) in methylene chloride (20 ml) at room temperature, and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure. A saturated sodium bicarbonate aqueous solution was added, followed by extraction with methylene chloride. Then, the organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent:methylene chloride/methanol=10/1) to obtain 2.71 g of the title compound (yield: 86%).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2,2-dimethyl-4-(5-fluoro-2-methylphenyl)-5-oxopiperazine-1-carboxylic acid t-butyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
86%

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